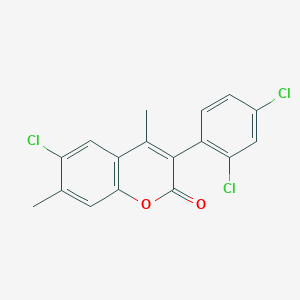
6-Chloro-3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one
Descripción general
Descripción
6-Chloro-3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is commonly used to treat various types of pain, including arthritis, menstrual cramps, and postoperative pain. Diclofenac is also used to treat fever and inflammation associated with various medical conditions.
Mecanismo De Acción
6-Chloro-3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
6-Chloro-3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in synovial cells. 6-Chloro-3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one has also been shown to reduce the expression of various inflammatory mediators, including cyclooxygenase-2, in various cell types. Additionally, diclofenac has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various medical conditions, including cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Chloro-3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, diclofenac has been extensively studied and its mechanism of action is well understood, making it a useful tool for studying the role of prostaglandins in various physiological and pathological processes. However, diclofenac also has some limitations for lab experiments. It has been shown to have off-target effects, which may confound the interpretation of experimental results. Additionally, diclofenac has been shown to have cytotoxic effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on diclofenac. One area of research is the development of novel diclofenac derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the role of diclofenac in the regulation of immune responses, particularly in the context of autoimmune diseases. Additionally, there is a need for further research on the potential use of diclofenac in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Finally, there is a need for further research on the potential use of diclofenac in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Aplicaciones Científicas De Investigación
6-Chloro-3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in the treatment of pain, inflammation, and fever associated with various medical conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. 6-Chloro-3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one has also been studied for its potential in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
6-chloro-3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3O2/c1-8-5-15-12(7-13(8)19)9(2)16(17(21)22-15)11-4-3-10(18)6-14(11)20/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEWKBYIRJXRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




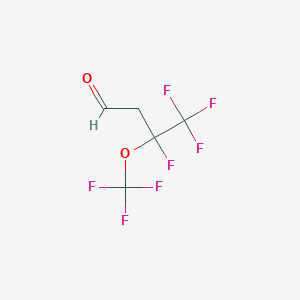
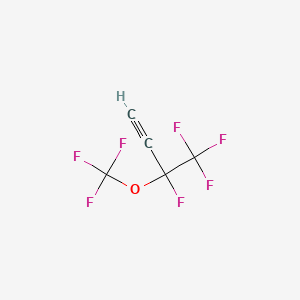
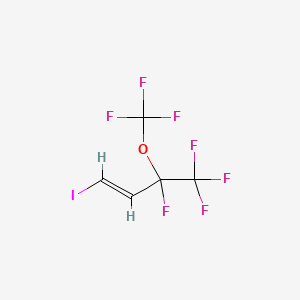
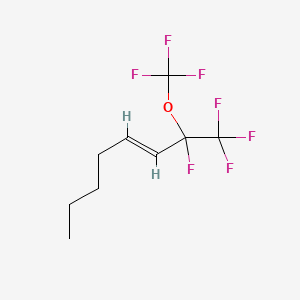
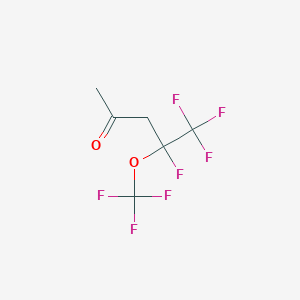

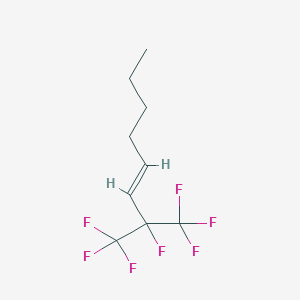
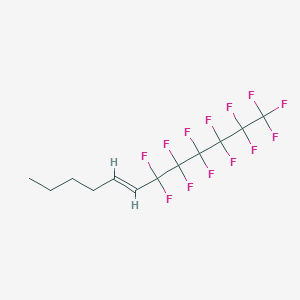

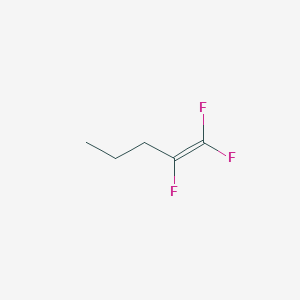

![2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]acetic Acid](/img/structure/B3041160.png)
